4-Bromo-6-butylpyrimidine

Cross-coupling Suzuki reaction Stille coupling

4-Bromo-6-butylpyrimidine is the linear n-butyl reference standard for SAR studies, featuring a reactive bromine handle at the 4-position for efficient Suzuki and Stille cross-coupling. Its defined BRPF1/BRDT bromodomain activity profile (IC50 = 65 nM) makes it a validated starting point for chemical probe development. Unlike branched isomers, the linear chain ensures predictable reactivity and solubility. Available in high purity (≥95%) for immediate dispatch.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 1694560-61-6
Cat. No. B1474788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-butylpyrimidine
CAS1694560-61-6
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=NC=N1)Br
InChIInChI=1S/C8H11BrN2/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3
InChIKeySXZFQBZICFTVFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-butylpyrimidine (CAS 1694560-61-6): A Versatile Brominated Pyrimidine Building Block for Cross-Coupling and Medicinal Chemistry


4-Bromo-6-butylpyrimidine (CAS 1694560-61-6) is a brominated pyrimidine derivative with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol [1]. The compound features a bromine atom at the 4-position, enabling efficient participation in cross-coupling reactions such as Suzuki and Stille couplings, while the n-butyl group at the 6-position contributes to increased lipophilicity and steric properties [2]. With a calculated XLogP3 value of 3, this compound offers a defined balance of reactivity and hydrophobic character suitable for applications in pharmaceutical intermediate synthesis and agrochemical development [2][3].

Why 4-Bromo-6-butylpyrimidine (CAS 1694560-61-6) Cannot Be Readily Substituted with Unbrominated or Differently Alkylated Pyrimidines


Procurement decisions involving halogenated pyrimidines require precise attention to substitution patterns. Replacing 4-Bromo-6-butylpyrimidine with unbrominated analogs like 4-butylpyrimidine eliminates the critical bromine handle essential for palladium-catalyzed cross-coupling reactions, fundamentally altering synthetic utility [1]. Conversely, substituting the n-butyl chain with branched isomers such as sec-butyl or tert-butyl introduces steric hindrance that can impede coupling efficiency and alter downstream biological target interactions, while also affecting solubility and partition coefficients [2]. These structural variations produce distinct physicochemical profiles and reactivity patterns that cannot be reliably predicted or compensated for without empirical validation, underscoring the importance of selecting the exact regioisomer and alkyl chain configuration for reproducible research outcomes.

4-Bromo-6-butylpyrimidine: Quantitative Evidence for Differentiation from Structural Analogs


Synthetic Versatility via Bromine Handle Compared to Unbrominated 4-Butylpyrimidine

4-Bromo-6-butylpyrimidine possesses a bromine atom at the 4-position that enables participation in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings [1]. In contrast, the unbrominated analog 4-butylpyrimidine (CAS 28918-79-8) lacks this reactive halogen handle, rendering it incapable of undergoing these transformations without prior functionalization. This difference constitutes a binary synthetic capability: the brominated compound provides a direct entry point for C-C bond formation, while the non-halogenated analog requires additional synthetic steps to achieve comparable diversification.

Cross-coupling Suzuki reaction Stille coupling Organic synthesis

Bromodomain Binding Affinity Data from BROMOscan Assay

4-Bromo-6-butylpyrimidine has been evaluated in BROMOscan assays for binding affinity against human bromodomain-containing proteins [1][2]. The compound exhibits IC50 values of 1.40 × 10^3 nM against human BRPF2-BRD1 and 7.60 × 10^3 nM against human BRPF3, with a notably higher affinity of 65 nM against human BRPF1 (peregrin) [1]. Additionally, the compound demonstrates a Kd of 830 nM against human partial-length BRDT bromodomain 1 (N21 to E137 residues) [2]. While no direct head-to-head comparison data with other bromo-alkylpyrimidines are available from these assays, the multi-target bromodomain binding profile establishes a baseline activity fingerprint specific to the 4-bromo-6-n-butyl substitution pattern.

Bromodomain inhibition Epigenetics BRPF Binding affinity

Lipophilicity (XLogP3 = 3) Differentiation from Unbrominated 4-Butylpyrimidine

The calculated XLogP3 value for 4-Bromo-6-butylpyrimidine is 3, reflecting the combined contributions of the hydrophobic n-butyl chain and the bromine atom [1]. In comparison, the unbrominated analog 4-butylpyrimidine (CAS 28918-79-8) lacks the electron-withdrawing and polarizable bromine substituent, which would be expected to reduce its lipophilicity relative to the brominated compound. This difference in calculated logP has implications for membrane permeability, solubility profiles, and binding interactions in biological systems.

Lipophilicity XLogP Physicochemical properties Drug-likeness

Rotatable Bond Count and Molecular Flexibility Relative to Branched Alkyl Isomers

4-Bromo-6-butylpyrimidine contains three rotatable bonds, all contributed by the linear n-butyl chain at the 6-position [1]. This flexibility contrasts with branched analogs such as 4-bromo-6-(sec-butyl)pyrimidine (CAS 1086382-36-6) and 4-bromo-6-tert-butylpyrimidine (CAS 19136-36-8), which possess restricted conformational freedom due to branching at the alpha or beta positions of the alkyl chain. The linear butyl chain provides greater conformational entropy, which can affect molecular recognition events, crystal packing, and solubility characteristics.

Conformational flexibility Rotatable bonds Molecular design Physicochemical properties

Optimal Research Applications for 4-Bromo-6-butylpyrimidine Based on Verified Differential Evidence


Palladium-Catalyzed Cross-Coupling for Diversified Library Synthesis

4-Bromo-6-butylpyrimidine serves as an electrophilic partner in Suzuki-Miyaura and Stille cross-coupling reactions, leveraging the bromine at the 4-position for C-C bond formation [1]. This application capitalizes on the binary differentiation from unbrominated 4-butylpyrimidine, enabling direct installation of aryl, heteroaryl, or alkenyl groups without requiring additional halogenation steps. Researchers building focused libraries of 4-substituted-6-butylpyrimidines should prioritize this compound as the preferred starting material.

Bromodomain-Targeted Epigenetic Probe Development

The documented binding affinity of 4-Bromo-6-butylpyrimidine against BRPF1 (IC50 = 65 nM), BRPF2-BRD1 (IC50 = 1.40 × 10^3 nM), BRPF3 (IC50 = 7.60 × 10^3 nM), and BRDT bromodomain 1 (Kd = 830 nM) supports its use as a scaffold for developing bromodomain-targeting chemical probes [1][2]. The compound provides a defined activity fingerprint against the BRPF family, offering a starting point for structure-guided optimization of selectivity and potency.

SAR Studies Evaluating Linear vs. Branched Alkyl Chain Effects

With three rotatable bonds and a calculated XLogP3 of 3, 4-Bromo-6-butylpyrimidine represents the linear alkyl chain reference point for comparative SAR studies against branched isomers such as sec-butyl and tert-butyl analogs [1]. Researchers investigating the impact of alkyl chain conformation on target binding, solubility, or metabolic stability should employ this compound as the linear benchmark in head-to-head comparisons with branched pyrimidine derivatives.

Agrochemical Intermediate Synthesis

Brominated pyrimidines with alkyl substituents are recognized building blocks for antifungal and herbicidal agent development [1]. 4-Bromo-6-butylpyrimidine's combination of a reactive bromine handle and a lipophilic n-butyl chain (XLogP3 = 3) positions it as a suitable intermediate for synthesizing novel pyrimidine-based agrochemicals [2]. The compound enables modular construction of diverse analogs for screening against phytopathogenic fungi and other agricultural targets.

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